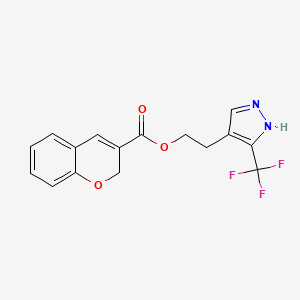
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate is a complex organic compound that combines a pyrazole ring with a chromene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate, followed by intramolecular cyclization in the presence of silica-immobilized L-proline . This reaction is often carried out under solvent-free conditions using either conventional or microwave heating to enhance efficiency and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are likely employed to scale up the synthesis process. These methods aim to minimize environmental impact and improve the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole and chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents, acids, and bases are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene-3-carboxylic acid derivatives, while reduction can produce dihydrochromene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Biological Research: The compound’s interactions with biological molecules are explored to understand its potential therapeutic effects and mechanisms of action.
Wirkmechanismus
The mechanism of action of 2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-chromene-3-carboxylate derivatives: These compounds share the chromene core and exhibit similar biological activities.
Trifluoromethyl-pyrazole derivatives: These compounds have the trifluoromethyl-pyrazole moiety and are studied for their pharmacological properties.
Uniqueness
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate is unique due to the combination of the chromene and pyrazole rings, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not typically observed in compounds with only one of these moieties.
Eigenschaften
Molekularformel |
C16H13F3N2O3 |
|---|---|
Molekulargewicht |
338.28 g/mol |
IUPAC-Name |
2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)14-11(8-20-21-14)5-6-23-15(22)12-7-10-3-1-2-4-13(10)24-9-12/h1-4,7-8H,5-6,9H2,(H,20,21) |
InChI-Schlüssel |
XQWCJKLLWKPDAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCCC3=C(NN=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















